(R)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of “®-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate” is C9H17NO2S . The average mass is 203.302 Da and the monoisotopic mass is 203.097992 Da .Physical And Chemical Properties Analysis
“®-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The log Kp (skin permeation) is -6.4 cm/s . The consensus Log Po/w is 1.64 . The water solubility Log S (ESOL) is -1.91 .Scientific Research Applications
Natural and Synthetic Derivatives for Biological Activities
Compounds with structures similar to (R)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate, particularly neo fatty acids and neo alkanes, have been isolated from natural sources and synthesized, demonstrating a range of biological activities. These compounds are considered promising for future chemical preparations as antioxidants and anticancer, antimicrobial, and antibacterial agents. Their derivatives also find applications in cosmetic, agronomic, and pharmaceutical industries, highlighting their versatility beyond simple chemical constituents (Dembitsky, 2006).
Environmental and Toxicity Studies
Studies on synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups similar to (R)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate, have shown their presence in various environmental matrices and human exposure routes. These studies suggest the need for future research to develop SPAs with lower toxicity and environmental impact, indicating the relevance of tert-butyl compounds in environmental science and public health (Liu & Mabury, 2020).
Synthesis and Chemical Production
The chemical synthesis routes, including those for producing compounds like vandetanib, involve intermediates with tert-butyl carboxylate groups, showcasing the importance of these compounds in industrial-scale chemical production and the pharmaceutical industry (Mi, 2015).
Asymmetric Synthesis and N-heterocycles
Chiral sulfinamides, closely related to tert-butyl sulfinamides, have been extensively used in the stereoselective synthesis of amines and their derivatives, including N-heterocycles. This demonstrates the critical role of tert-butyl and related sulfinamide groups in medicinal chemistry and the development of therapeutically relevant compounds (Philip et al., 2020).
Environmental Remediation
The decomposition of environmental pollutants, such as methyl tert-butyl ether (MTBE), by adding hydrogen in a cold plasma reactor, illustrates the environmental applications of tert-butyl compounds. This research provides insights into alternative methods for decomposing and converting environmental toxins into less harmful substances (Hsieh et al., 2011).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3R)-3-sulfanylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-4-7(13)6-10/h7,13H,4-6H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVCJLUVFPPQLX-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733581 | |
Record name | tert-Butyl (3R)-3-sulfanylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate | |
CAS RN |
1236007-42-3 | |
Record name | tert-Butyl (3R)-3-sulfanylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3R)-3-sulfanylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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